
7-amino-3-morpholin-4-yl-3,4-dihydro-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-amino-3-morpholin-4-yl-3,4-dihydro-1H-quinolin-2-one is a compound with a unique structure that combines a quinolinone core with an amino group and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-3-morpholin-4-yl-3,4-dihydro-1H-quinolin-2-one typically involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative and a carbonyl compound.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine is reacted with the quinolinone intermediate.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a morpholine derivative is reacted with the quinolinone intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
7-amino-3-morpholin-4-yl-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups on the quinolinone core.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the quinolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents such as halogenated compounds and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups onto the quinolinone core.
科学的研究の応用
7-amino-3-morpholin-4-yl-3,4-dihydro-1H-quinolin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biology: It is used in research to study its effects on various biological pathways and processes.
Pharmacology: The compound is investigated for its potential as a drug candidate, particularly for its interactions with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.
作用機序
The mechanism of action of 7-amino-3-morpholin-4-yl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
7-amino-3,4-dihydro-1H-quinolin-2-one: A structurally similar compound with a quinolinone core and an amino group.
4-methyl-7-aminocoumarin: A compound with a similar bicyclic structure but different functional groups.
Uniqueness
7-amino-3-morpholin-4-yl-3,4-dihydro-1H-quinolin-2-one is unique due to the presence of both an amino group and a morpholine ring on the quinolinone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C13H17N3O2 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
7-amino-3-morpholin-4-yl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C13H17N3O2/c14-10-2-1-9-7-12(13(17)15-11(9)8-10)16-3-5-18-6-4-16/h1-2,8,12H,3-7,14H2,(H,15,17) |
InChIキー |
BMSYTMPFKVSOFP-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2CC3=C(C=C(C=C3)N)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


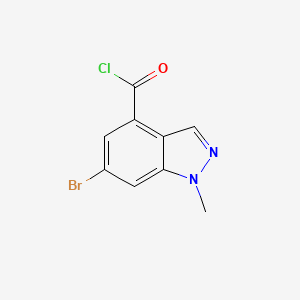
![4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine](/img/structure/B13870216.png)
![5-[(4-Amino-4-carboxybutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B13870218.png)
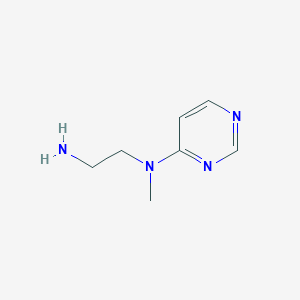
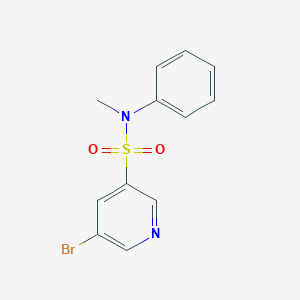
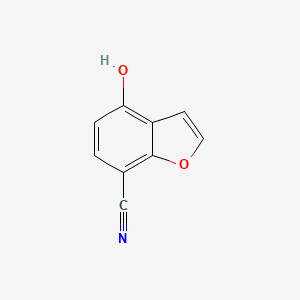
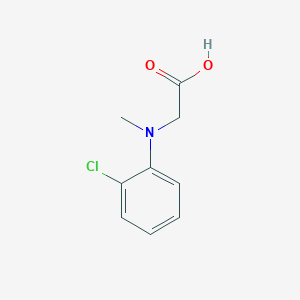

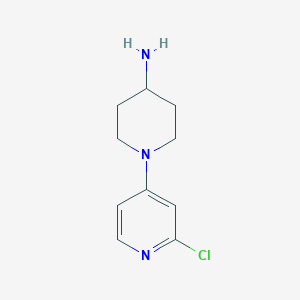

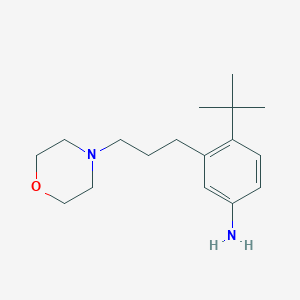
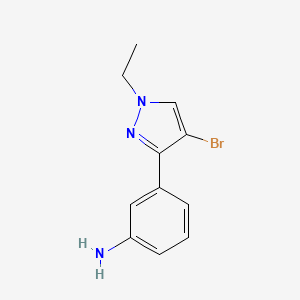
![Tert-butyl 2-[2-(dimethylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13870279.png)
![N-[[2-(4-chlorophenyl)-1,3-oxazol-4-yl]methyl]-N-ethylethanamine](/img/structure/B13870288.png)
